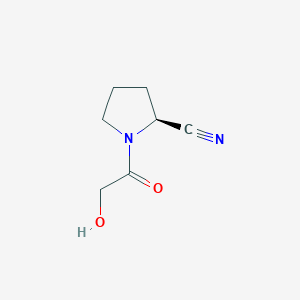
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL is a chemical compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, an amino group at the 3 position, and a hydroxyl group at the 1 position of the propan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine as the starting material.
Amination: The 3,5-dichloropyridine undergoes amination to introduce the amino group at the 3 position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1 position of the propan-1-ol chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium thiolate (NaSR) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinimidamide hydrochloride: This compound also features a pyridine ring but with different substituents.
3-Cyanopyridine: Another pyridine derivative with a cyano group at the 3 position.
Uniqueness
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to other pyridine derivatives.
Propriétés
Formule moléculaire |
C8H10Cl2N2O |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(3,5-dichloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Cl2N2O/c9-5-3-12-4-6(10)8(5)7(11)1-2-13/h3-4,7,13H,1-2,11H2/t7-/m1/s1 |
Clé InChI |
LKLIEWJYKIWFQV-SSDOTTSWSA-N |
SMILES isomérique |
C1=C(C(=C(C=N1)Cl)[C@@H](CCO)N)Cl |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)C(CCO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


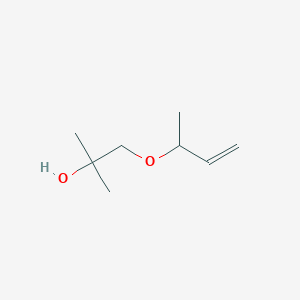
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
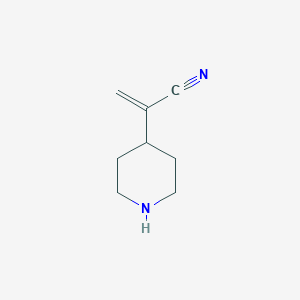

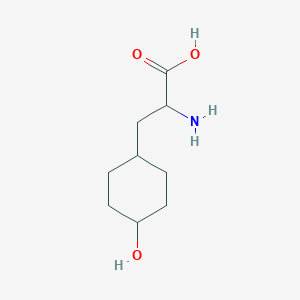
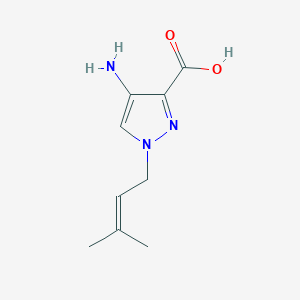
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074801.png)
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)


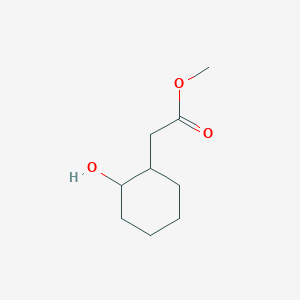
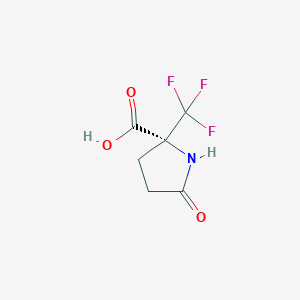
![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
